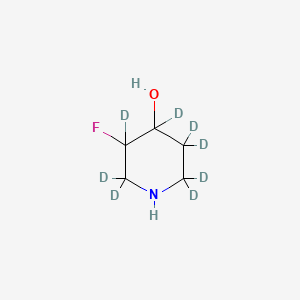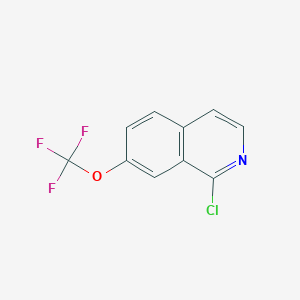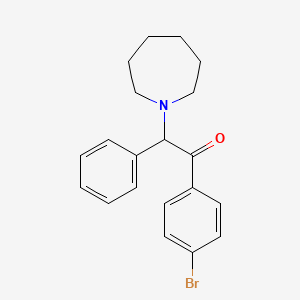
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol is a fluorinated piperidine derivative Fluorinated compounds are known for their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the piperidine ring. This can be achieved using reagents such as sodium fluoride or potassium fluoride in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination processes. These processes may use specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The choice of reagents and conditions can vary depending on the specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce a more saturated piperidine derivative .
Applications De Recherche Scientifique
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in altered biological activity and therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-hydroxypiperidine: A non-fluorinated analog with similar structural features.
3-fluoropyridine: Another fluorinated heterocycle with distinct chemical properties.
2,3,4,5,6-pentafluorobenzaldehyde: A highly fluorinated aromatic compound with different reactivity.
Uniqueness
3-fluoro(2,2,3,4,5,5,6,6-(2)H)piperidin-4-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the piperidine ring.
Propriétés
Formule moléculaire |
C5H10FNO |
|---|---|
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
2,2,3,3,4,5,6,6-octadeuterio-5-fluoropiperidin-4-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-3-7-2-1-5(4)8/h4-5,7-8H,1-3H2/i1D2,2D2,3D2,4D,5D |
Clé InChI |
BZSUXEBLJMWFSV-JVKIUYSHSA-N |
SMILES isomérique |
[2H]C1(C(NC(C(C1([2H])O)([2H])F)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CNCC(C1O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)



![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)

![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)

![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-prop-2-enylpyrimidine-2,4-dione](/img/structure/B14785720.png)
![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
